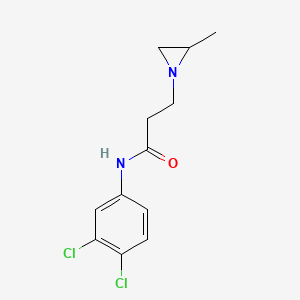
N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to an aziridine ring through a propionamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 2-methyl-1-aziridinepropionyl chloride.
Reaction Conditions: The 3,4-dichloroaniline is reacted with 2-methyl-1-aziridinepropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines or amides.
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological activity.
Comparación Con Compuestos Similares
- N-(3,4-Dichlorophenyl)-1-aziridinecarboxamide
- N-(3,4-Dichlorophenyl)-2-methyl-1-aziridineacetamide
- N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinebutyramide
Comparison: N-(3,4-Dichlorophenyl)-2-methyl-1-aziridinepropionamide is unique due to the presence of the propionamide linkage, which imparts distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
99900-87-5 |
|---|---|
Fórmula molecular |
C12H14Cl2N2O |
Peso molecular |
273.15 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-3-(2-methylaziridin-1-yl)propanamide |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-7-16(8)5-4-12(17)15-9-2-3-10(13)11(14)6-9/h2-3,6,8H,4-5,7H2,1H3,(H,15,17) |
Clave InChI |
BIGDCHHKPXJJOC-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1CCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


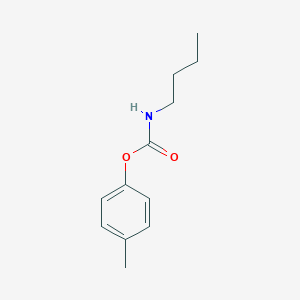
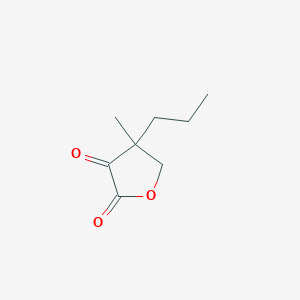
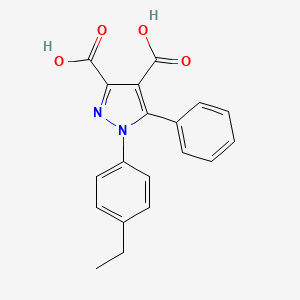
![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)
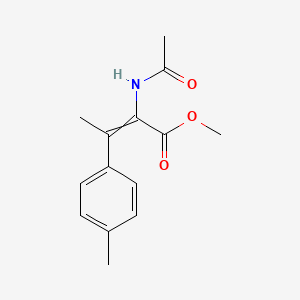
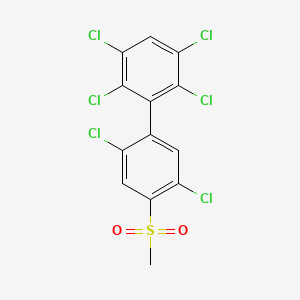
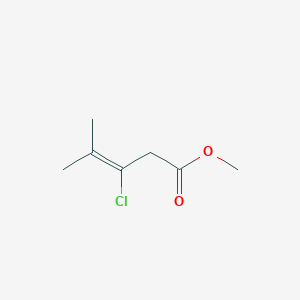
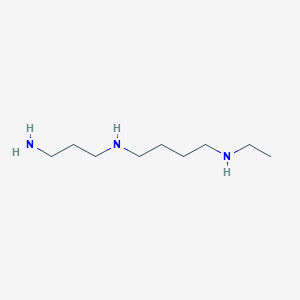

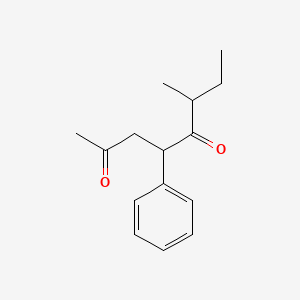
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
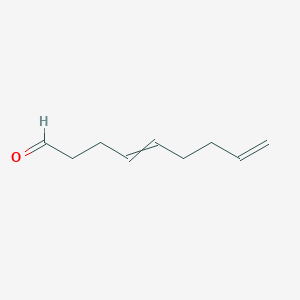
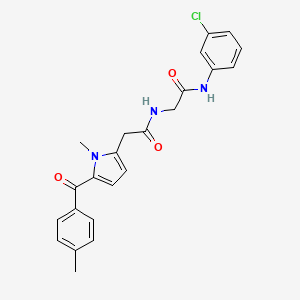
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
